![molecular formula C22H16N4O7S B6032121 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-METHYL-N-(4-NITROPHENYL)BENZAMIDE](/img/structure/B6032121.png)
3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-METHYL-N-(4-NITROPHENYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-METHYL-N-(4-NITROPHENYL)BENZAMIDE is a complex organic compound that features a benzodioxole ring, a sulfonamide group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-METHYL-N-(4-NITROPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with formaldehyde. The sulfonamide group is introduced via sulfonation reactions, often using chlorosulfonic acid or sulfur trioxide. The final coupling with the nitrophenyl group is achieved through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit a variety of enzymes, making this compound a candidate for drug development.
Medicine
Medicinally, the compound could be explored for its potential as an anticancer agent. The presence of the nitrophenyl group suggests that it could interact with cellular targets involved in cancer proliferation.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the benzodioxole ring.
Mecanismo De Acción
The mechanism of action of 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-METHYL-N-(4-NITROPHENYL)BENZAMIDE is likely related to its ability to interact with biological macromolecules. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The nitrophenyl group may also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 2-Cyano-3-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-propenoic acid ethyl ester
Uniqueness
What sets 3-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-METHYL-N-(4-NITROPHENYL)BENZAMIDE apart from these similar compounds is the combination of the benzodioxole ring with both a sulfonamide and a nitrophenyl group. This unique combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O7S/c1-13-2-3-14(22(27)24-16-4-6-17(7-5-16)26(28)29)9-21(13)34(30,31)25-18-10-20-19(32-12-33-20)8-15(18)11-23/h2-10,25H,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCXHCZMGNVFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC4=C(C=C3C#N)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6032041.png)
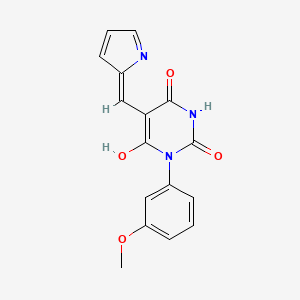
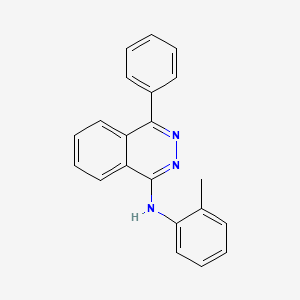
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B6032079.png)
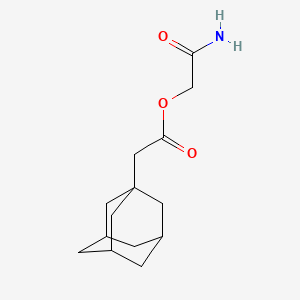
![3,4-dihydroisoquinolin-2(1H)-yl[5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B6032092.png)
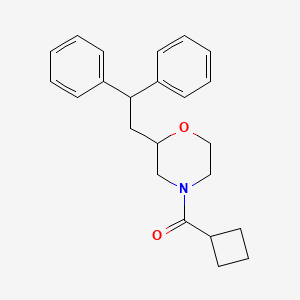
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B6032103.png)
![1-[4-(difluoromethoxy)benzyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6032124.png)
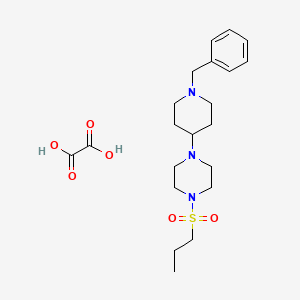
![methyl 1-{2-hydroxy-3-[4-({methyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6032128.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6032141.png)
![2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6032157.png)
![(2E)-N-({3-methyl-7-[4-(methylthio)benzoyl]-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl}methyl)-3-phenylacrylamide](/img/structure/B6032158.png)
